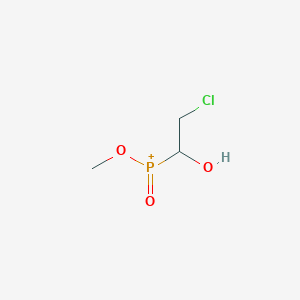
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes a chloro, hydroxyethyl, and methoxy group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and ethylene oxide under controlled conditions. The reaction proceeds as follows:
Reaction of Phosphorus Trichloride with Methanol: This step involves the formation of methoxyphosphorus dichloride.
Reaction with Ethylene Oxide: The methoxyphosphorus dichloride is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
Medicine
In medicine, it may be explored for its potential use in drug development, particularly as a precursor for phosphorus-containing drugs.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the methoxy group.
(Methoxyethyl)phosphonic acid: Contains a methoxy group but lacks the chloro group.
(Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but lacks the chloro and methoxy groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and methoxy) attached to the phosphorus atom
Properties
CAS No. |
88648-45-7 |
|---|---|
Molecular Formula |
C3H7ClO3P+ |
Molecular Weight |
157.51 g/mol |
IUPAC Name |
(2-chloro-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
InChI Key |
BBTBCRVBUAKXAF-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=O)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


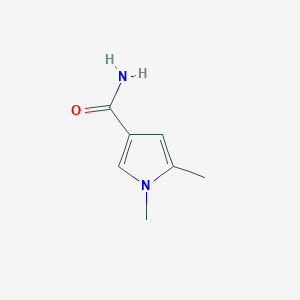
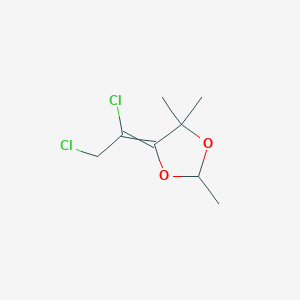
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

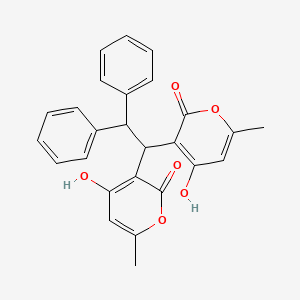
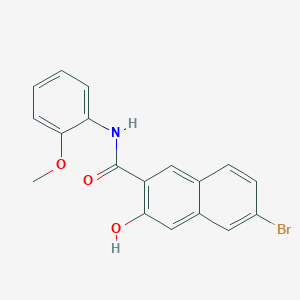
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
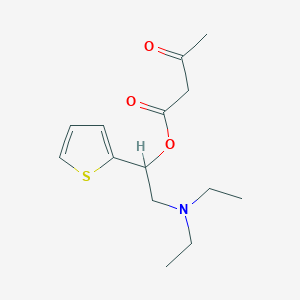
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

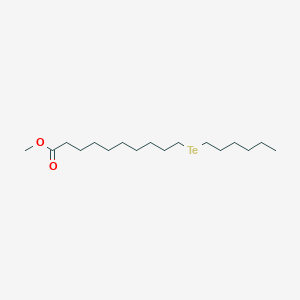
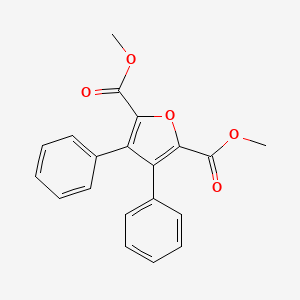
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

